molecular formula C30H24BrN3O4 B11539882 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate

Cat. No.: B11539882
M. Wt: 570.4 g/mol
InChI Key: ZAIRIUWNYLNHRP-HNSNBQBZSA-N
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Description

Compound A , is a synthetic organic molecule with intriguing properties. It features a phenyl ring substituted with a 3-bromobenzoate group and an imine functionality. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthesis of Compound A involves the reaction between two key starting materials:

    4,4’-Diaminodiphenyl ether (1): This compound reacts with the second starting material.

    o-Vanillin (2): An aldehyde compound that plays a crucial role in forming the imine linkage.

The synthetic route proceeds as follows:

  • A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol forms an orange precipitate.
  • The precipitate is filtered and washed to yield the pure imine product (Compound A).

Industrial Production:: While research-scale synthesis typically occurs in the laboratory, industrial production methods may involve scaled-up versions of the same synthetic steps.

Chemical Reactions Analysis

Reactions Undergone:: Compound A can participate in various chemical reactions, including:

    Imine Formation: The initial step in its synthesis involves the formation of an imine linkage.

    Aromatic Substitution: The phenyl ring can undergo substitution reactions.

    Hydrolysis: The ester functionality (3-bromobenzoate) can be hydrolyzed under specific conditions.

Common Reagents and Conditions::

    Imine Formation: 4,4’-diaminodiphenyl ether and o-vanillin in methanol.

    Aromatic Substitution: Various halogenating agents (e.g., bromine) and Lewis acids.

    Hydrolysis: Alkaline conditions (e.g., NaOH).

Major Products:: The major product is Compound A itself, characterized by its imine linkage and 3-bromobenzoate group.

Scientific Research Applications

Compound A finds applications in several fields:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: Potential use in drug discovery due to its unique structure.

    Medicine: Investigated for its pharmacological properties.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which Compound A exerts its effects remains an active area of research. its imine functionality suggests potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While Compound A’s uniqueness lies in its specific substituents, similar compounds include:

    Related Imines: Other imine-containing molecules with varying substituents.

    Bromobenzoate Derivatives: Compounds sharing the 3-bromobenzoate moiety.

Properties

Molecular Formula

C30H24BrN3O4

Molecular Weight

570.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C30H24BrN3O4/c31-25-13-7-12-24(18-25)30(37)38-26-16-14-21(15-17-26)19-33-34-27(35)20-32-29(36)28(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+

InChI Key

ZAIRIUWNYLNHRP-HNSNBQBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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